

Enzymatic Synthesis of Chiral Tetrahydro-2-furyl Acetate via Kinetic Resolution

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Compound of Interest

Compound Name: Tetrahydro-2-furyl acetate

Cat. No.: B161065

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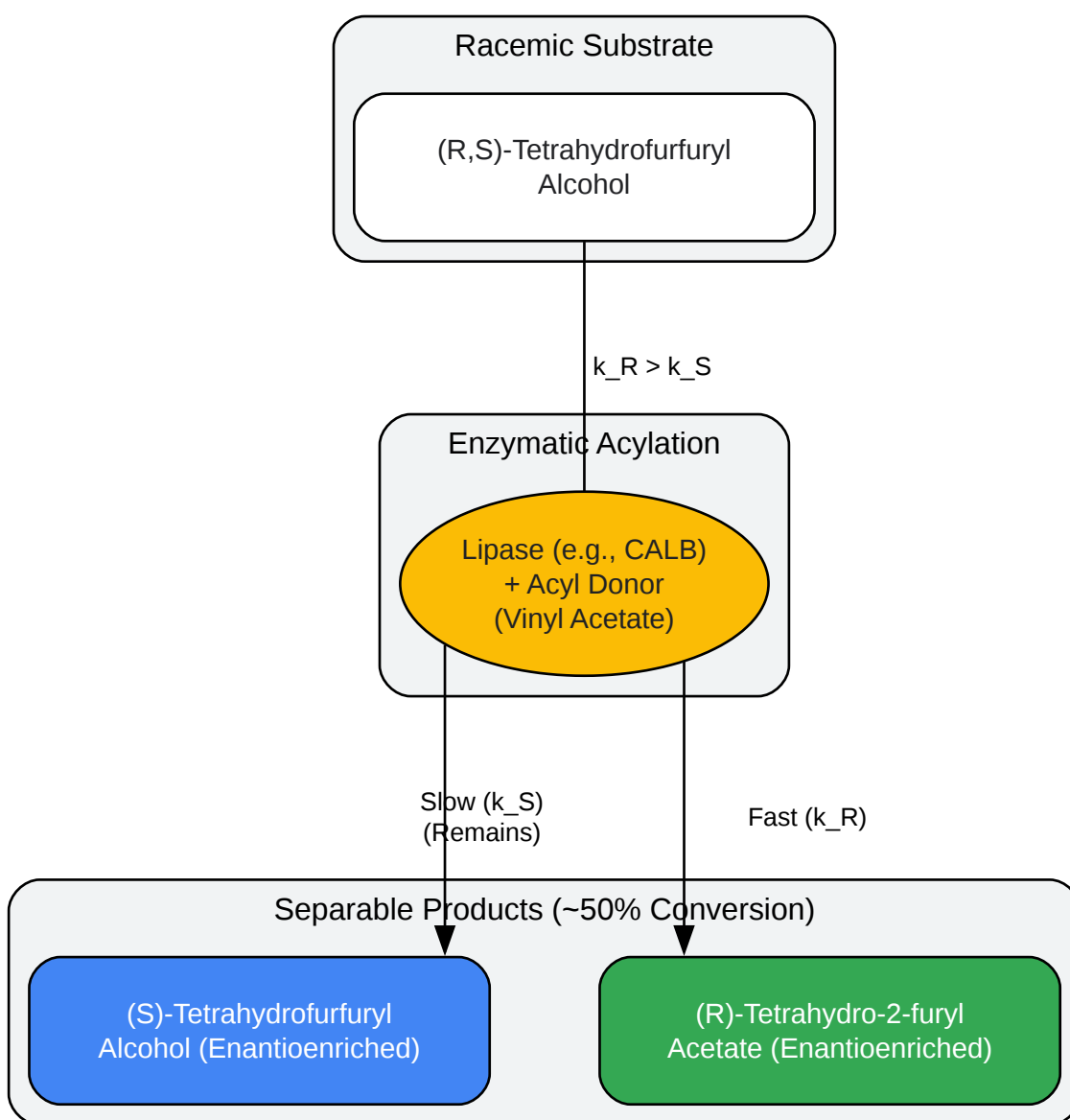
Abstract

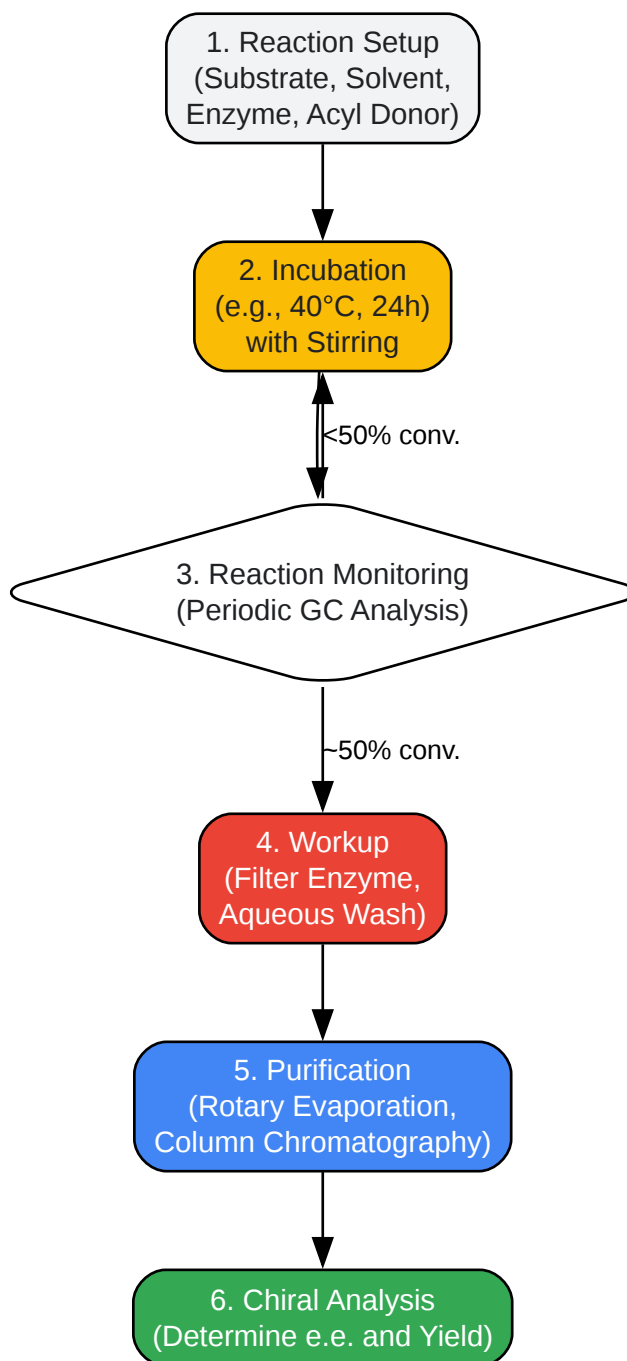
Chiral tetrahydrofuran derivatives are pivotal structural motifs in numerous pharmacologically active compounds and serve as versatile building blocks in synthetic organic chemistry.[1] The stereochemistry at the C2 position is often critical for biological activity, making enantioselective synthesis a key objective for drug development and fine chemical production. This application note provides a comprehensive guide to the enzymatic synthesis of enantiomerically enriched (R)- and (S)-**tetrahydro-2-furyl acetate** through the kinetic resolution of racemic tetrahydrofurfuryl alcohol. We detail a robust protocol utilizing immobilized *Candida antarctica* Lipase B (CALB), an exceptionally efficient and selective biocatalyst for this transformation.[2][3][4] This guide explains the underlying principles of enzymatic kinetic resolution, provides step-by-step experimental procedures, details methods for analytical validation via chiral gas chromatography, and offers practical troubleshooting advice to empower researchers in achieving high enantiomeric purity and yield.

Principle of the Method: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution is a powerful technique that leverages the stereoselectivity of an enzyme to separate a racemic mixture.[5] In this application, the enzyme preferentially catalyzes the acylation of one enantiomer of racemic tetrahydrofurfuryl alcohol at a much higher rate than the other.

The process begins with a 1:1 mixture of (R)- and (S)-tetrahydrofurfuryl alcohol. In the presence of an acyl donor (e.g., vinyl acetate) and a lipase, one enantiomer (for instance, the R-enantiomer) is selectively converted into its corresponding ester, (R)-**tetrahydro-2-furyl acetate**. The other enantiomer (S-alcohol) is left largely unreacted. By stopping the reaction at approximately 50% conversion, the mixture contains two highly enantioenriched compounds: the product ester and the unreacted starting alcohol, which can then be separated.^[6] The efficiency of this separation is quantified by the enantiomeric ratio (E-value).^[7]





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Address: 3281 E Guasti Rd

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Email: info@benchchem.com